1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea
Description
Properties
CAS No. |
941895-56-3 |
|---|---|
Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 |
IUPAC Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H18N4O3/c1-14-6-4-7-15(12-14)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
InChI Key |
MTYFBKNCQQJSHB-LYBHJNIJSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using furan and an appropriate alkylating agent. The final step involves the formation of the urea moiety, which can be accomplished by reacting the intermediate with an isocyanate or a carbodiimide under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The furan ring and urea moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on quinazolinone scaffolds, urea/thiourea linkages, and substituent effects (Table 1).
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations
Substituent Effects on Activity
- The furan-2-ylmethyl group in the target compound and compound 10 may enhance solubility due to furan’s polarity, but thiourea derivatives (e.g., compound 9 with thiophene) show higher yields (60% vs. 14%) and better NF-κB inhibition, suggesting sulfur’s role in target binding.
- 3-Methylphenyl in the target compound vs. 3-chlorophenyl in compound 12 : Chlorine’s electron-withdrawing effect may improve stability but reduce bioavailability compared to methyl groups.
Urea vs. Thiourea Linkages
- Thiourea analogs (e.g., compound 10 ) generally exhibit lower yields but higher melting points (~195–198°C vs. ~225°C for urea analog 12), likely due to stronger intermolecular interactions from sulfur. Urea derivatives may offer better metabolic stability.
Core Modifications The target’s 2-oxoquinazolin-4-yl core differs from the 4-aminoquinazolin-6-yl in compounds. The oxo group may influence hydrogen-bonding interactions with enzymes like kinases .
Biological Activity Trends NF-κB inhibition is prominent in compounds, with thiophene-substituted thioureas (compound 9 ) showing superior activity. The target compound’s lack of a 3-chlorophenylamino group might reduce this activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
